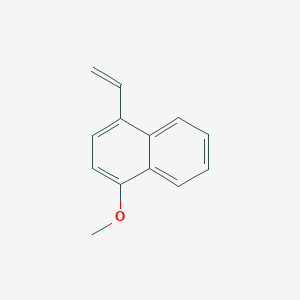

1-Methoxy-4-vinylnaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 4 Vinylnaphthalene and Its Analogs

Classical Organic Synthesis Pathways

Classical organic synthesis provides foundational multi-step routes to 1-methoxy-4-vinylnaphthalene, primarily starting from the readily available precursor, 1-methoxynaphthalene (B125815). These pathways typically involve the formation of an intermediate aldehyde, which is subsequently converted to the desired vinyl compound.

Multi-Step Synthesis from 1-Methoxynaphthalene Precursors

A common and well-established multi-step synthesis for this compound commences with the formylation of 1-methoxynaphthalene to yield 1-methoxy-4-naphthaldehyde. The Vilsmeier-Haack reaction is a frequently employed method for this transformation. mychemblog.comorganic-chemistry.orgnih.govtcichemicals.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich naphthalene (B1677914) ring. mychemblog.comorganic-chemistry.orgtcichemicals.com The electron-donating nature of the methoxy (B1213986) group directs the formylation to the activated C4 position.

Following the successful synthesis of the intermediate aldehyde, the vinyl group is introduced via an olefination reaction. The Wittig reaction is a prominent choice for this step, involving the reaction of 1-methoxy-4-naphthaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). mnstate.edumasterorganicchemistry.com This ylide is typically prepared by treating a phosphonium (B103445) salt, like methyltriphenylphosphonium (B96628) bromide, with a strong base. The reaction proceeds through a betaine (B1666868) intermediate to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. mnstate.edu

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. youtube.comorganic-chemistry.orgresearchgate.net This modification uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide and offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. youtube.comorganic-chemistry.org

Another classical approach to the intermediate 1-methoxy-4-naphthaldehyde involves a Grignard reaction. organic-chemistry.orgmasterorganicchemistry.comiitk.ac.inmasterorganicchemistry.com This would typically start from a halogenated derivative, such as 1-bromo-4-methoxynaphthalene, which is converted to the corresponding Grignard reagent. Subsequent reaction with a formylating agent, like triethylorthoformate, can yield the target aldehyde. masterorganicchemistry.com

Comparative Analysis of Synthetic Route Efficiencies

The efficiency of the classical synthetic pathways to this compound can be evaluated based on the yields of individual steps and the ease of purification.

| Reaction Step | Method | Advantages | Disadvantages | Typical Yields |

| Formylation | Vilsmeier-Haack Reaction | Generally good yields for electron-rich aromatics. nih.gov | Requires stoichiometric reagents and can be harsh. | Moderate to High |

| Formylation | Grignard Reaction | Can be effective for specific substrates. | Requires anhydrous conditions; Grignard reagent can be highly reactive. | Variable |

| Olefination | Wittig Reaction | Broad substrate scope; reliable for aldehyde to alkene conversion. mnstate.edu | Triphenylphosphine oxide byproduct can be difficult to remove. mnstate.edu | Good to High |

| Olefination | Horner-Wadsworth-Emmons Reaction | Water-soluble phosphate byproduct simplifies purification; often provides excellent E-selectivity. youtube.comorganic-chemistry.org | The phosphonate reagent can be more expensive than the corresponding phosphonium salt. | Good to High |

The Vilsmeier-Haack reaction is often favored for the formylation step due to its reliability with electron-rich naphthalenes. nih.gov In the olefination step, the Horner-Wadsworth-Emmons reaction presents a significant advantage in terms of product purification over the traditional Wittig reaction due to the nature of its byproduct. youtube.comorganic-chemistry.org

Investigation of Side Reactions and Dimerization Phenomena in Synthetic Attempts

A significant challenge in the synthesis and handling of this compound is its propensity to undergo dimerization and polymerization. The vinyl group, being an activated double bond, can participate in various side reactions, particularly under thermal or catalytic conditions. researchgate.netnih.gov

During the synthesis, especially in the final olefination step and subsequent purification, elevated temperatures can induce thermal polymerization, leading to a decrease in the yield of the desired monomer. The presence of radical initiators or certain metal impurities can also catalyze this process.

Catalytic Approaches in Vinylnaphthalene Synthesis

To overcome some of the limitations of classical methods, modern catalytic approaches have been developed for the synthesis of vinylnaphthalenes and their derivatives. These methods often offer higher efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of vinylarenes. researchgate.netnih.govunifiedpatents.comnih.govrsc.org A potential catalytic route to this compound would involve the coupling of a 1-methoxy-4-halonaphthalene (e.g., bromo or iodo derivative) with a vinylating agent. Various vinyl organometallic reagents, such as vinyltributyltin or vinylboronic acids and their esters, can be employed in reactions like the Stille or Suzuki coupling. nih.gov

The Heck reaction provides another avenue, where a 1-methoxy-4-halonaphthalene can be directly coupled with ethylene (B1197577) in the presence of a palladium catalyst and a base. nih.gov This method is highly atom-economical as it uses a simple and inexpensive vinyl source. The choice of ligands for the palladium catalyst is crucial in these reactions to ensure high catalytic activity and selectivity.

Lewis Acid-Mediated Transformations

Lewis acids can play a significant role in the synthesis of functionalized naphthalenes and their precursors. acs.orgresearchgate.netrsc.orgacs.orgnih.gov In the context of synthesizing this compound analogs, Lewis acids can catalyze various transformations. For instance, they can be employed to promote Friedel-Crafts type reactions or to activate substrates in cyclization and rearrangement reactions that lead to the naphthalene core. acs.orgnih.gov While direct Lewis acid-catalyzed vinylation of 1-methoxynaphthalene is not a standard procedure, their use in the synthesis of key intermediates or in promoting cascade reactions that build the functionalized naphthalene system is an area of active research. researchgate.netrsc.org

Photochemical Synthesis Routes for Polycyclic Aromatic Systems

Photochemical methods offer powerful strategies for the construction of complex polycyclic aromatic hydrocarbons (PAHs) from simpler precursors. These reactions, often proceeding under mild conditions, can lead to the formation of intricate carbon skeletons that are otherwise challenging to assemble.

Photocyclization of Arylvinylnaphthalene Compounds to Chrysenes

The photochemical oxidative cyclization of stilbene (B7821643) and its analogs, a reaction famously explored by Mallory, provides a direct route to phenanthrenes and other fused aromatic systems. mdpi.comwikipedia.orgresearchtrends.net This methodology can be extended to arylvinylnaphthalene compounds for the synthesis of chrysenes, a class of tetracyclic aromatic hydrocarbons. The fundamental process involves the irradiation of a 1-aryl-2-(naphthalenyl)ethene derivative.

Under ultraviolet (UV) light, the cis-isomer of the arylvinylnaphthalene undergoes an intramolecular 6π-electrocyclization to form a transient dihydrochrysene intermediate. rsc.org In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to the corresponding chrysene (B1668918) derivative. mdpi.comresearchtrends.net The trans-isomer, while not directly participating in the cyclization, can often be isomerized to the cis-form under the reaction conditions, allowing for the entire substrate to be converted. wikipedia.org

This synthetic approach is versatile, allowing for the preparation of a variety of substituted chrysenes, depending on the substitution pattern of the starting arylvinylnaphthalene. For instance, the photocyclization of methoxy-substituted arylvinylnaphthalenes would be expected to yield methoxychrysene derivatives. The efficiency of the reaction can be influenced by factors such as the solvent, the nature and position of substituents on the aromatic rings, and the choice of oxidizing agent. mdpi.comrsc.org

Mechanistic Aspects of Photochemical Oxidative Cyclization

The mechanism of the photochemical oxidative cyclization, often referred to as the Mallory reaction, involves several key steps. mdpi.comwikipedia.org The process is initiated by the photoexcitation of the starting stilbene-like molecule, in this case, an arylvinylnaphthalene.

Photoisomerization : Upon absorption of UV light, the more stable trans-isomer of the arylvinylnaphthalene can undergo isomerization to the cis-isomer. This step is reversible, but only the cis-isomer has the necessary geometry for the subsequent cyclization. wikipedia.orgresearchtrends.net

Electrocyclization : The excited cis-isomer undergoes a 6π-electrocyclic ring closure. According to the Woodward-Hoffmann rules, this photochemical reaction proceeds in a conrotatory fashion to form a trans-4a,4b-dihydrophenanthrene-type intermediate (in the case of stilbene) or a corresponding dihydrochrysene intermediate for arylvinylnaphthalenes. wikipedia.orgrsc.org

Oxidation : The dihydro intermediate is typically unstable and can revert to the cis-stilbene (B147466) analog. mdpi.comrsc.org However, in the presence of an oxidizing agent, it undergoes dehydrogenation to form the stable, fully aromatic chrysene system. mdpi.com Iodine is a common and effective oxidant for this purpose, though others like oxygen can also be used. mdpi.comresearchtrends.net In some cases, with appropriately positioned leaving groups, the dihydro intermediate can undergo elimination to achieve aromatization without an external oxidant. wikipedia.org

Recent studies have shown that functionalizing stilbenes with certain groups can enhance the stability of the dihydrophenanthrene intermediates, allowing for their isolation and characterization. rsc.org This provides valuable insight into the reaction mechanism.

Ring-Closure and Annulation Reactions to Related Structures

Ring-closure and annulation reactions are fundamental strategies in organic synthesis for building cyclic and polycyclic frameworks. These methods are crucial for accessing structures related to this compound, such as those incorporating additional fused rings.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. nih.gov 1-Vinylnaphthalene (B14741) and its derivatives can serve as the diene component in such reactions. acs.orgacs.org The reaction of 1-vinylnaphthalene with various dienophiles, such as α,β-unsaturated acids and their derivatives, leads to the formation of hydrophenanthrene structures. acs.org

For example, the reaction of 1-vinylnaphthalene with dienophiles can produce adducts that, upon further transformation like dehydrogenation, yield phenanthrene (B1679779) derivatives. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diene and the dienophile. acs.org In the case of an unsymmetrically substituted diene like this compound, the methoxy group would influence the electron density of the diene system, thereby directing the regiochemical outcome of the cycloaddition.

Microwave-assisted Diels-Alder reactions have been shown to be effective for the cycloaddition of 1-vinylnaphthalene with certain dienophiles, leading to the formation of polycyclic systems with high efficiency. mdpi.com

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1-Vinylnaphthalene | α,β-Unsaturated Acids/Derivatives | Hydrophenanthrene Derivatives | acs.org |

| 1-Vinylnaphthalene | (rac)-1-phenylphosphin-2-en-4-one 1-oxide | Phosphahexahydrochrysene Derivative | mdpi.comresearchgate.net |

| 1,2-dihydro-7-methoxy-4-vinylnaphthalene | Bromo-substituted cyclopentenone | Indanone-containing structure | beilstein-journals.orgnih.gov |

Intramolecular Cyclization for Indanone Formation

Indanones are important structural motifs found in various biologically active molecules and are valuable synthetic intermediates. beilstein-journals.orgnih.gov Intramolecular cyclization reactions provide a common and effective route to these compounds. One of the most prevalent methods is the Friedel-Crafts acylation of 3-arylpropionic acids. nih.govresearchgate.net

This reaction typically involves treating a 3-arylpropionic acid with a strong acid, such as polyphosphoric acid or methanesulfonic acid, or a Lewis acid to promote the cyclization of the carboxylic acid onto the aromatic ring to form the five-membered ketone ring of the indanone. researchgate.net For instance, the cyclization of a 3-(naphthalenyl)propionic acid derivative would yield a benz[e]indanone. The presence of an activating group, such as a methoxy group on the naphthalene ring, would be expected to facilitate this electrophilic aromatic substitution reaction.

Alternative precursors and catalysts have been developed for indanone synthesis. For example, the intramolecular cyclization of 3-(2-bromophenyl)propionic acid can be achieved using n-butyllithium. beilstein-journals.org Furthermore, catalysts like terbium(III) triflate have been shown to effectively catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids at high temperatures. researchgate.net

Nazarov Cyclization and Friedel-Crafts Acylation in Ring Annulation

The Nazarov cyclization is a pericyclic reaction that involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. thieme.deillinois.eduorganic-chemistry.org This reaction can be employed for the annulation of a five-membered ring onto an existing molecular framework. For instance, a divinyl ketone containing a naphthalene moiety could undergo Nazarov cyclization to produce a cyclopentenone fused to the naphthalene ring system. The reaction is typically promoted by strong protic or Lewis acids. thieme.de

The regioselectivity of the subsequent elimination step can be a challenge, but strategies have been developed to control it, such as the use of silicon-directing groups. thieme.deorganic-chemistry.orgdicp.ac.cn The stereoselectivity of the conrotatory ring closure can also be influenced by chiral Lewis acids, opening avenues for asymmetric synthesis. organic-chemistry.org

Reactivity and Reaction Mechanisms of 1 Methoxy 4 Vinylnaphthalene

Mechanistic Pathways of Electrophilic Additions to the Vinyl Group

The vinyl group of 1-methoxy-4-vinylnaphthalene is susceptible to electrophilic attack. The presence of the electron-donating methoxy (B1213986) group on the naphthalene (B1677914) ring influences the reactivity of the vinyl substituent. Reactions such as hydrovinylation, which involves the addition of a hydrogen and a vinyl group across the double bond, have been studied. For instance, the nickel-catalyzed hydrovinylation of vinylarenes like 2-methoxy-6-vinylnaphthalene (B1203395) proceeds with high enantioselectivity using specific ligands. nih.gov The mechanism often involves the formation of a metal-hydride species that adds to the vinylarene, leading to a benzyl (B1604629) complex intermediate. nih.gov Subsequent ligand substitution and insertion of ethylene (B1197577), followed by β-hydride elimination, regenerates the catalyst and yields the product. nih.gov

Copper-catalyzed boracarboxylation of vinyl arenes, another example of electrophilic addition, allows for the synthesis of new boron-functionalized α-aryl carboxylic acids. This reaction proceeds by the addition of a boron unit and a carboxyl group across the vinyl double bond. acs.org

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-deficient aromatic rings containing strong electron-withdrawing groups. allen.inmasterorganicchemistry.com The methoxy group in this compound is generally considered an electron-donating group, which would typically deactivate the ring towards SNAr. However, substitution reactions can be facilitated if a suitable leaving group is present and the nucleophile is strong enough.

In related systems, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group can be displaced by various nucleophiles like Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that under specific conditions, the methoxy group on the naphthalene ring can act as a leaving group in nucleophilic substitution reactions. The mechanism for SNAr reactions generally involves a two-step addition-elimination process. uomustansiriyah.edu.iq The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comuomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

Research on 1- and 2-naphthoic acids has shown that an ortho-methoxy group can be displaced by organolithium and Grignard reagents in the absence of a metal catalyst. researchgate.net This type of nucleophilic substitution is thought to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net

Free Radical Reactions and Intermediate Characterization

Free radical reactions involving this compound can be initiated through various methods, including the use of radical initiators or photochemical activation. ntu.edu.sg The vinyl group is a primary site for radical addition. For example, the free radical addition of thiophenol to substituted vinylarenes has been studied to understand substituent effects on the reaction rates. oregonstate.edu

The mechanism of radical reactions often involves initiation, propagation, and termination steps. In the context of additions to the vinyl group, a radical species would add to the double bond to form a more stable benzylic radical intermediate. This intermediate can then participate in subsequent chain transfer reactions. The need for initiation and the suppression of the reaction by radical chain inhibitors are strong indicators of a radical mechanism. acs.org

In some cases, radical intermediates are generated through single-electron transfer (SET) processes. ntu.edu.sgacs.org For instance, photocatalytic processes can generate radical cation intermediates from substrates like naphthalenes, which can then undergo further reactions. researchgate.net

Carbocationic Intermediates: Formation, Stability, and Rearrangements

Carbocationic intermediates of this compound can be formed through various reactions, most notably through the protonation of the vinyl group in the presence of a strong acid or during certain polymerization reactions. The stability of the resulting carbocation is significantly influenced by the methoxy group and the naphthalene ring system.

The methoxy group, being an electron-donating group, can stabilize an adjacent carbocation through resonance. The resulting carbocation from the protonation of the vinyl group would be a secondary benzylic carbocation, which is further stabilized by the extended π-system of the naphthalene ring.

Studies on the acid-catalyzed solvolysis of related compounds like 1-methoxy-1,4-dihydronaphthalene show the formation of a relatively stable benzallylic carbocation. acs.org However, these intermediates can be highly reactive and may undergo rapid elimination or rearrangement. In carbocationic polymerization, these intermediates play a crucial role in the propagation of the polymer chain. researchgate.net The mechanism of carbocationic rearrangements can be complex, sometimes involving backbiting via hydride transfer followed by chain scission. researchgate.net

Substituent Effects on Reaction Rates and Selectivity

The substituents on the this compound ring system, namely the methoxy and vinyl groups, have a profound effect on reaction rates and selectivity. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions.

In electrophilic additions to the vinyl group, the methoxy group enhances the nucleophilicity of the double bond, thereby increasing the reaction rate. The position of the methoxy group also directs the regioselectivity of the addition.

In the context of Diels-Alder reactions, substituent effects are well-documented. collectionscanada.gc.caijpsr.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate "normal" Diels-Alder reactions. collectionscanada.gc.ca Conversely, for inverse-electron-demand Diels-Alder reactions, the opposite substitution pattern increases reactivity. collectionscanada.gc.caijpsr.com The electronic nature of substituents on both the diene and dienophile affects the energy gap between the frontier molecular orbitals (HOMO and LUMO), which in turn influences the reaction rate. scribd.com

The following table summarizes the effect of different substituents on the hydrovinylation of 2-methoxy-6-vinylnaphthalene, a structurally related compound.

| Entry | Ligand (2' group) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | (R)-BINAP (Ph₂P) | 0 | - |

| 2 | OCH₃ | >98 | 62 |

| 3 | i-Pr | 69 | 70 |

| Data sourced from a study on the hydrovinylation of 2-methoxy-6-vinylnaphthalene. nih.gov |

This data clearly indicates that the nature of the substituent on the ligand significantly impacts both the yield and the stereoselectivity of the reaction.

Photochemical Reaction Mechanisms

Photochemical reactions of this compound and related compounds often proceed through electron-transfer processes upon photoexcitation. sci-hub.ru When a molecule absorbs light, it is promoted to an electronically excited state, which can be a much stronger oxidant or reductant than the ground state.

In the presence of an electron acceptor, the excited state of a methoxynaphthalene derivative can donate an electron, forming a radical cation. Conversely, in the presence of an electron donor, it can accept an electron to form a radical anion. These photoinduced electron transfer (PET) processes are fundamental to many photochemical reactions. acs.orgresearchgate.net

For instance, the photolysis of arylmethyl esters is often initiated by homolytic cleavage from the excited singlet state to give a radical pair. cdnsciencepub.com A key competing process is electron transfer within this radical pair to form an ion pair, which then leads to the final products. cdnsciencepub.com The efficiency of these electron-transfer processes can be influenced by the solvent and the presence of other molecules. Photocatalytic approaches often utilize a visible-light-absorbing molecule that can initiate electron transfer from its photoexcited state. acs.org

Singlet Molecular Oxygen-Mediated Oxidation Pathways

The oxidation of this compound mediated by singlet molecular oxygen (¹O₂) primarily proceeds through a [4+2] cycloaddition mechanism. This reaction is characteristic of naphthalenes and other acenes, which react with ¹O₂ to yield endoperoxides (EPOs) in high yields. researchgate.netnih.gov In the case of methoxy-substituted naphthalenes, these EPOs can be formed efficiently. nih.gov Research on the photolysis of 1-methoxynaphthalene (B125815) on an SiO₂/air interface demonstrates that one of the distinct mechanistic pathways involves singlet molecular oxygen. This pathway leads to the formation of 1,4-naphthoquinone (B94277) and 4-methoxy-1,2-naphthoquinone. researchgate.net

The formation of endoperoxides from naphthalenes is often a reversible process. These EPOs can thermally decompose to regenerate the parent naphthalene and release singlet oxygen. researchgate.netnih.govresearchgate.net This property makes them potential storage and delivery agents for ¹O₂.

The general reaction scheme for the singlet oxygen-mediated oxidation of a substituted naphthalene is as follows: Naphthalene Derivative + ¹O₂ → Endoperoxide

Subsequent reactions of the endoperoxide can lead to various oxidized products. For instance, the oxidation of 1-methoxynaphthalene yields specific quinones, indicating the regioselectivity of the oxygen attack. researchgate.net

| Reactant | Oxidizing Agent | Key Intermediate | Major Products |

| 1-Methoxynaphthalene | Singlet Oxygen (¹O₂) | Endoperoxide | 1,4-Naphthoquinone, 4-Methoxy-1,2-naphthoquinone researchgate.net |

Photodimerization Reactions

Photodimerization is a common reaction for vinyl-substituted aromatic compounds upon irradiation. For vinylnaphthalene derivatives, this can occur through the cycloaddition of the vinyl groups of two separate molecules or intramolecularly if a molecule contains multiple chromophores. While direct studies on the photodimerization of this compound are not extensively detailed in the provided context, the behavior of analogous compounds provides significant insight.

For example, the photodimerization of methyl β-naphthyl ether has been studied, indicating the propensity of methoxynaphthalene derivatives to undergo such reactions. acs.org Similarly, poly(1-vinylnaphthalene) can undergo intramolecular photocycloaddition. acs.org In systems like poly(9-vinylanthracene), cross-linking is observed, which is attributed in part to the photodimerization of the anthracene (B1667546) groups. researchgate.net This suggests that the vinylnaphthalene moiety in this compound would be susceptible to similar [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) structures.

The general photodimerization can be represented as: 2 x this compound + hν → Dimer

The specific stereochemistry and regiochemistry of the resulting cyclobutane dimer would depend on the reaction conditions, such as the solvent and the presence of any sensitizers.

Excited State Dynamics: Conical Intersections and Intersystem Crossings

The photochemical reactivity of this compound is governed by its behavior in the electronically excited state. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, several processes can occur, including fluorescence, internal conversion back to S₀, or intersystem crossing (ISC) to a triplet state (T₁).

A critical feature of the potential energy surfaces of many organic molecules, likely including this compound, is the presence of conical intersections. arxiv.orgmdpi.com These are points where two electronic states (e.g., S₁ and S₀) become degenerate, providing an extremely efficient pathway for non-radiative relaxation back to the ground state. arxiv.orgresearchgate.net This rapid internal conversion can compete with other photochemical processes like fluorescence and intersystem crossing. researchgate.net

Intersystem crossing is the process where the molecule transitions from a singlet excited state to a triplet excited state (S₁ → T₁). The efficiency of ISC is influenced by the energy gap between the involved singlet and triplet states and the spin-orbit coupling between them. For some molecules, the T₁ state can be degenerate with the S₁ and S₀ states at a conical intersection, which can make intersystem crossing highly efficient. researchgate.net Studies on phenylthiophene compounds show that substitution can significantly affect the rate of intersystem crossing. rsc.org For this compound, the presence of the naphthalene ring and the vinyl group would influence the energies of the excited states and thus the rate of ISC.

The primary deactivation pathways from the excited state can be summarized as:

S₁ → S₀ + hν (Fluorescence)

S₁ → S₀ + heat (Internal Conversion, often via a conical intersection)

S₁ → T₁ (Intersystem Crossing)

| Process | Description | Key Feature |

| Internal Conversion | Non-radiative decay from S₁ to S₀. | Often facilitated by a conical intersection, leading to rapid deactivation. arxiv.orgresearchgate.net |

| Intersystem Crossing | Transition from the S₁ state to the T₁ state. | Efficiency depends on spin-orbit coupling and energy gap; can be enhanced at conical intersections. researchgate.net |

| Fluorescence | Radiative decay from S₁ to S₀. | Competes with non-radiative pathways. |

Application of Radical Clock Probes for Mechanistic Elucidation

Radical clock experiments are a powerful tool for investigating reaction mechanisms and determining the lifetimes of reactive radical intermediates. cdnsciencepub.com This technique involves using a reactant that, if it forms a radical, can undergo a characteristic intramolecular rearrangement at a known rate. By comparing the yield of the rearranged product to the unrearranged product, the rate of another competing reaction (such as trapping by another reagent) can be determined.

While a specific radical clock experiment involving this compound is not described, the methodology has been applied to related systems to probe reaction mechanisms. For instance, radical clocks have been used to study the reactivity of radical pairs in arylmethyl ester photochemistry. cdnsciencepub.com In other systems, such as palladium-catalyzed Heck-type reactions, radical clock experiments with molecules like α-cyclopropylstyrene have been used to confirm the involvement of radical intermediates. beilstein-journals.org

In the context of reactions involving this compound, a radical clock could be employed to investigate, for example, a reaction pathway suspected to proceed via a radical addition to the vinyl group. If a radical intermediate is formed on the benzylic position adjacent to the naphthalene ring, its reactivity and lifetime could be probed. The design of such an experiment would involve incorporating a "clock" moiety, like a cyclopropylmethyl group, into the reacting system. The observation of a ring-opened product would provide definitive evidence for the formation of a radical intermediate and allow for the calculation of its reaction rates.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and their count. For 1-methoxy-4-vinylnaphthalene, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the vinyl group, and the protons of the methoxy (B1213986) group.

The vinyl group typically presents as a complex splitting pattern known as an AMX or ABC system. The proton on the carbon adjacent to the naphthalene ring (Ha) usually appears as a doublet of doublets due to coupling with the two terminal vinyl protons (Hb and Hc). These terminal protons, in turn, show distinct signals, also as doublets of doublets, resulting from geminal coupling to each other and vicinal coupling to Ha. The methoxy group protons appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the naphthalene ring produce a series of multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.0 - 8.2 | m (multiplet) | - |

| Vinyl-Ha (-CH=) | 6.8 - 7.2 | dd (doublet of doublets) | J_ab, J_ac |

| Vinyl-Hb (=CH₂) | 5.5 - 5.8 | dd (doublet of doublets) | J_ba, J_bc |

| Vinyl-Hc (=CH₂) | 5.2 - 5.5 | dd (doublet of doublets) | J_ca, J_cb |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The spectrum shows signals for the ten carbons of the naphthalene ring, the two carbons of the vinyl group, and the single carbon of the methoxy group. The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears at a high chemical shift value. The chemical shifts of the naphthalene carbons are spread across the aromatic region, influenced by the positions of the methoxy and vinyl substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene (C-O) | 155 - 158 |

| Naphthalene (C-vinyl) | 135 - 138 |

| Naphthalene (other) | 105 - 135 |

| Vinyl (-CH=) | 135 - 137 |

| Vinyl (=CH₂) | 115 - 118 |

To obtain high-quality NMR spectra, samples are typically dissolved in deuterated solvents (e.g., Chloroform-d, CDCl₃; Deuterium (B1214612) Oxide, D₂O). iastate.eduumn.edu The replacement of protons with deuterium atoms renders the solvent invisible in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte's peaks. iastate.edu Furthermore, the deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field, ensuring high resolution and spectral stability. umn.edu

Chemical shifts are reported relative to a reference standard. Tetramethylsilane (TMS) is a common internal standard for organic solvents, defined as 0.00 ppm. iastate.edu For aqueous samples, compounds like DSS or TSP are used. umn.edu In certain cases, such as for quantitative NMR (qNMR) or when an internal standard might react with the sample, an external standard is employed. researchgate.net This involves placing the standard in a separate capillary tube within the NMR tube, providing a reference without direct contact with the analyte. iastate.edu Precise measurements can be achieved by correcting for variations in sample conditions, sometimes using the deuterium signal of the solvent itself as a proxy for volume. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₂O, corresponding to a molecular weight of approximately 184.23 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be observed at m/z 184. The molecule then fragments in predictable ways, yielding smaller ions whose masses help to confirm the structure. Common fragmentation pathways for aromatic ethers and vinyl compounds can be anticipated. For instance, the loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment ion at m/z 169. Another likely fragmentation is the loss of the entire methoxy radical (•OCH₃), producing a cation at m/z 153. The analysis of these fragment ions is crucial for confirming the presence of the methoxy and vinylnaphthalene moieties. youtube.comnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 152 | [M - H₂CO]⁺• | Loss of formaldehyde |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making it a valuable tool for identifying their presence. Both IR and Raman are complementary methods for obtaining comprehensive vibrational information. usda.gov

For this compound, the IR spectrum would show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether would appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The C=C stretching vibrations of the vinyl group and the aromatic naphthalene ring would be visible in the 1650-1500 cm⁻¹ range. C-H stretching vibrations for both the vinyl and aromatic protons are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹. rsc.orgresearchgate.net

Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds, such as the C=C bonds of the vinyl group and aromatic system, which often show strong signals. horiba.comspectroscopyonline.com The C=C stretching of the stilbene (B7821643) structure, for example, is detected at 1635 cm⁻¹. usda.gov The quantitative analysis of peak areas in Raman spectra can also be used to determine the concentration of a substance in a solution. horiba.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic/Vinyl | 3100 - 3000 |

| C-H Stretch | Methoxy (Aliphatic) | 2990 - 2850 |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500 |

| C=C Stretch | Vinyl Group | ~1630 |

| C-O Stretch | Asymmetric Aryl-Alkyl Ether | 1275 - 1200 |

| C-O Stretch | Symmetric Aryl-Alkyl Ether | 1075 - 1020 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings and polyenes.

The parent molecule, naphthalene, displays two characteristic absorption bands, designated ¹Lₐ and ¹Lₑ, which arise from π → π* transitions. researchgate.net The introduction of a methoxy group (-OCH₃) and a vinyl group (-CH=CH₂) onto the naphthalene core extends the conjugated system. Both groups act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. researchgate.net The resulting spectrum is complex but provides a distinct electronic fingerprint for the molecule. These absorptions are typically strong due to the allowed nature of π → π* transitions in the extensive conjugated system. uzh.ch

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Wavelength (λ_max) | Description |

|---|---|---|

| π → π* | > 250 nm | ¹Lₐ band, shifted from naphthalene parent |

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a powerful technique utilized to investigate the excited state dynamics of molecules. For aromatic polymers like poly(this compound), it provides significant insights into photophysical processes such as excimer formation, energy transfer, and decay kinetics.

Excimer Formation and Dissociation in Polymeric Systems

In polymeric systems containing aromatic chromophores, such as the methoxy-vinylnaphthalene moiety, an excited-state complex known as an excimer can form. An excimer is a dimer of a molecule that is bound in the excited state but is repulsive in the ground state. This phenomenon arises from the interaction between an excited chromophore and an adjacent ground-state chromophore on the same or a different polymer chain.

Research on poly(this compound) (PMVN) has revealed the formation of both normal and a second, distinct type of excimer. researchgate.net The formation of these excimer sites is highly dependent on the polymer's conformation. In solid polystyrene films, the conformation that allows for the formation of the second excimer site is different from that of the normal excimer. researchgate.net The energy difference between the most stable conformation and the excimer-forming site provides insight into the ease of their formation. For the normal excimer in PMVN, this energy difference is approximately 2.0 kcal/mol, whereas for the second excimer, it is less than 1 kcal/mol, suggesting it forms more readily. researchgate.net

The formation of excimers is not limited to homopolymers. It has been studied in various vinyl aromatic polymers, where factors like polymer tacticity and solvent quality play a crucial role. nahrainuniv.edu.iqresearchgate.net For instance, isotactic polymers often show a higher propensity for excimer formation compared to atactic polymers because their helical structure provides more pre-formed excimer sites. nahrainuniv.edu.iq In fluid solutions, the process can be dynamic, involving rotational sampling of chain conformations during the lifetime of the excited state. nahrainuniv.edu.iq While specific studies on PMVN in different solvents are limited, the general principle holds that in poor solvents, where the polymer coil is more compact, intramolecular excimer formation is typically enhanced. nahrainuniv.edu.iq

The general kinetic scheme for excimer formation and dissociation involves the excitation of a monomer (M) to its excited state (M), followed by either fluorescence back to the ground state or association with a ground-state monomer to form an excimer (D). The excimer can then fluoresce or dissociate back to an excited monomer and a ground-state monomer.

Table 1: Energy Parameters for Excimer Formation in Poly(this compound) (PMVN) in Polystyrene Films

| Excimer Type | Energy Difference from Stable Conformation (kcal/mol) |

|---|---|

| Normal Excimer | 2.0 researchgate.net |

| Second Excimer | < 1 researchgate.net |

Time-Resolved Fluorescence Studies for Energy Transfer and Decay Kinetics

Time-resolved fluorescence spectroscopy is essential for elucidating the kinetics of excited-state processes, including energy transfer and fluorescence decay. These studies measure the decay of fluorescence intensity over time (typically on the nanosecond to picosecond timescale) following pulsed excitation. nih.gov The resulting decay curves often exhibit multi-exponential behavior in polymeric systems, which reflects the complex array of photophysical processes occurring. acs.org

For vinyl aromatic polymers, multi-exponential fluorescence decays are common and are analyzed to extract the rate constants for processes like monomer decay, excimer formation, and excimer dissociation. acs.orgresearchgate.net In the context of this compound systems, time-resolved studies would allow for the quantification of the rates of formation and dissociation of the normal and second excimers. The analysis of these decay kinetics can differentiate between static excimers, which are pre-formed in the ground state, and dynamic excimers, which form through diffusional encounters in the excited state. researchgate.net

Time-resolved fluorescence anisotropy measurements can also provide information on the segmental relaxation of the polymer chain. nih.gov By labeling a polymer with a fluorescent chromophore like 1-vinylnaphthalene (B14741), the rotational correlation time can be measured, which relates to the local mobility of the polymer backbone. nih.gov These studies are crucial for understanding how polymer dynamics influence the rate of intramolecular excimer formation. For instance, rapid segmental motion can facilitate the conformational changes required for two neighboring chromophores to adopt the sandwich-like arrangement necessary for excimer formation. nahrainuniv.edu.iq

Table 2: General Rate Parameters from Time-Resolved Fluorescence Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Monomer Radiative Rate | kFM | Rate of fluorescence from the excited monomer. |

| Monomer Non-Radiative Rate | kIM | Rate of non-radiative decay from the excited monomer. |

| Excimer Formation Rate | kDM | Rate of association of an excited monomer with a ground-state monomer. |

| Excimer Dissociation Rate | kMD | Rate of dissociation of the excimer back to an excited monomer. |

| Excimer Radiative Rate | kFD | Rate of fluorescence from the excimer. |

| Excimer Non-Radiative Rate | kID | Rate of non-radiative decay from the excimer. |

Analysis of Excitation and Emission Spectra for Energy States

The electronic energy states of this compound can be characterized through its excitation and emission spectra. An excitation spectrum is obtained by monitoring the fluorescence at a fixed emission wavelength while scanning the excitation wavelength. Conversely, an emission spectrum is recorded by exciting the molecule at a fixed wavelength and scanning the emission wavelengths. libretexts.orgshimadzu.com

The excitation spectrum of a pure compound ideally mirrors its absorption spectrum, revealing the energies of the electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). libretexts.org For naphthalene derivatives, the introduction of substituents like methoxy and vinyl groups can cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts). mdpi.com The methoxy group, being an electron-donating group, generally increases the electron density on the naphthalene ring, which can lower the energy of the π-π* transition. mdpi.com

The fluorescence emission spectrum shows the transitions from the lowest vibrational level of the first excited singlet state (S₁) back to various vibrational levels of the ground state (S₀). A key feature of fluorescence spectra is the Stokes shift—the difference in wavelength (or energy) between the absorption (or excitation) maximum and the emission maximum. In the case of polymeric systems like poly(this compound), the emission spectrum is often composed of two distinct bands: a higher-energy band corresponding to the fluorescence from the excited monomer (isolated chromophore) and a lower-energy, broad, and structureless band corresponding to excimer fluorescence. researchgate.net The presence and relative intensity of the excimer band provide direct evidence for the formation of excimer species. researchgate.net

Table 3: Spectroscopic Properties of Naphthalene Derivatives

| Compound/System | Excitation/Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Feature |

|---|---|---|---|

| 1-Methoxynaphthalene (B125815) | ~310 | ~340 | Monomer fluorescence. mdpi.com |

| Poly(1-vinylnaphthalene) | ~300-340 | ~344 (Monomer), ~390 (Excimer) | Dual emission from monomer and excimer sites. nahrainuniv.edu.iq |

| This compound (Monomer) | Not specified, expected >310 nm | Not specified | Expected bathochromic shift relative to 1-methoxynaphthalene. |

| Poly(this compound) | Not specified | Not specified | Expected dual emission from monomer and multiple excimer species. researchgate.net |

Computational and Theoretical Chemistry of 1 Methoxy 4 Vinylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of 1-methoxy-4-vinylnaphthalene. These methods solve the Schrödinger equation, or its approximations, to yield information about molecular orbitals, electron density distribution, and related energetic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic ground state of molecules due to its favorable balance of accuracy and computational cost. researchgate.netbldpharm.comacs.org Instead of the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable to calculate the system's energy. acs.org This approach is particularly effective for determining the ground state properties of aromatic systems like this compound.

DFT calculations can predict a variety of ground state properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP). For instance, DFT studies on related naphthalene (B1677914) derivatives have been used to understand the effects of substituents on the aromatic system. scirp.orgipme.ru Applying DFT to this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) to model the molecule. researchgate.net The calculations would reveal how the electron-donating methoxy (B1213986) group and the π-conjugated vinyl group influence the electron density distribution across the naphthalene core, providing insights into its reactivity. For example, DFT calculations on similar donor-acceptor naphthalene derivatives have shown that such substitutions can lead to large hyperpolarizabilities, suggesting potential nonlinear optical properties. ipme.ru

This table is for illustrative purposes to show the type of data generated by DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. oup.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), aim for a more rigorous solution to the Schrödinger equation than DFT. researchgate.net While computationally more demanding, they can provide highly accurate electronic structure data, especially for systems where electron correlation is critical. researchgate.net

For this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic structure and energetics. For example, CCSD(T) calculations are often considered the "gold standard" for obtaining accurate interaction energies and have been used to study the non-covalent interactions in naphthalene dimers. researchgate.net Applying such methods to this compound would yield benchmark-quality data for its ionization potential, electron affinity, and excited state properties. Studies on related molecules like 2-vinylnaphthalene (B1218179) have utilized ab initio calculations to interpret electronic spectra and understand the nature of electronic states. acs.org

Table 2: Comparison of Hypothetical Ab Initio and DFT Energy Calculations for this compound

| Method | Basis Set | Total Energy (Hartrees) | Relative Computational Cost |

|---|---|---|---|

| HF | 6-31G(d) | -A.AAAA | Low |

| B3LYP | 6-311+G(d,p) | -B.BBBB | Medium |

| MP2 | cc-pVTZ | -C.CCCC | High |

This table is illustrative. The values are hypothetical and intended to show the typical trend in results from different computational methods.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to DFT and ab initio calculations. oup.commit.edu These methods are also based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. oup.commit.edu This makes them particularly suitable for studying very large molecular systems or for high-throughput screening of many molecules where higher-level theories would be computationally prohibitive.

In the context of this compound, semi-empirical methods could be used for initial, rapid exploration of its properties or when it is part of a larger supramolecular assembly or polymer chain. For example, these methods have been used to calculate the heats of formation and study the electronic properties of various naphthalene derivatives. researchgate.net While generally less accurate than DFT or ab initio methods, they can provide valuable qualitative trends and starting geometries for more refined calculations. scirp.orgipme.ru For instance, a semi-empirical approach was used to predict the proton chemical shifts in 1-substituted naphthalenes by modeling the ring-current effect. oup.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions. acs.orggrafiati.com

For a flexible molecule like this compound, which has rotational freedom around the single bond connecting the vinyl group to the naphthalene ring, MD simulations are invaluable for exploring its conformational landscape. The simulations can reveal the preferred dihedral angles, the energy barriers between different conformers, and how the conformational equilibrium is influenced by the solvent. Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as in a solvent or within a polymer matrix. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. acs.org Studies on related systems, like poly(1-vinylnaphthalene), have used fluorescence and other techniques in conjunction with theoretical models to understand conformational dynamics. acs.org

Table 3: Hypothetical Conformational Data for this compound from MD Simulations

| Dihedral Angle (C3-C4-Cα-Cβ) | Population (%) | Free Energy (kcal/mol) | Description |

|---|---|---|---|

| ~0° (syn-periplanar) | 45 | 0.2 | A low-energy conformation with some steric interaction. |

| ~180° (anti-periplanar) | 50 | 0.0 | The most stable conformation, minimizing steric hindrance. |

This table is a hypothetical representation of the type of data that could be obtained from a conformational analysis using MD simulations.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to characterize experimentally.

Understanding the reactivity of this compound in reactions such as polymerization or cycloaddition requires the identification of transition state (TS) structures and the mapping of the reaction energy profile. researchgate.net Computational methods, particularly DFT, are widely used to locate the geometry of transition states, which are first-order saddle points on the potential energy surface. researchgate.netnih.gov

Once a transition state is located, its structure can provide crucial information about the bond-breaking and bond-forming processes. The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction pathway downhill from the transition state to the reactants and products, confirming that the located TS connects the correct minima. researchgate.net Such analyses have been applied to various reactions involving naphthalene derivatives, for instance, in the study of Diels-Alder reactions to understand regio- and stereoselectivity. researchgate.netmdpi.com For this compound, this approach could be used to model its participation in electrophilic additions to the vinyl group or in cycloaddition reactions, clarifying the influence of the methoxy group on the reaction mechanism. researchgate.netnih.gov

Table 4: Hypothetical Energy Profile for a Reaction Step Involving this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + Electrophile). |

| Transition State (TS) | +15.5 | The highest energy point along the reaction coordinate for this step. |

| Intermediate | -5.2 | A metastable species formed along the reaction pathway. |

This table illustrates a hypothetical reaction energy profile that could be determined using computational methods.

Prediction of Carbocation Stability and Reactivity

The stability and reactivity of carbocation intermediates derived from this compound are critical for understanding its behavior in chemical reactions, particularly cationic polymerization. Computational chemistry provides powerful tools to predict these properties. The carbocation is typically formed by the electrophilic addition of a proton (H+) to the vinyl group's β-carbon, resulting in a secondary carbocation at the α-carbon, adjacent to the naphthalene ring.

The stability of this carbocation is significantly influenced by the electronic effects of the methoxy group (-OCH₃) and the naphthalene ring. The methoxy group is a strong electron-donating group, acting as a powerful activator through resonance. umich.edu This electron-donating nature stabilizes the adjacent carbocation by delocalizing the positive charge across the aromatic system. In electrophilic aromatic substitution, the methoxy group is a strong ortho/para director, indicating its ability to stabilize positive charge at these positions. umich.edu This stabilizing effect extends to the benzylic-like carbocation formed from the vinyl group.

Experimental observations in related systems support the prediction of a highly stabilized carbocation. For instance, the acid-catalyzed solvolysis of 1-methoxy-1,4-dihydronaphthalene proceeds through a stable benzallylic carbocation. acs.org However, the reactivity of the this compound carbocation can be complex. Studies on the cationic polymerization of vinylnaphthalenes have shown that while the monomers can polymerize, the reactions can be complicated by transfer reactions. researchgate.net Furthermore, it has been observed that 1-vinyl-4-methoxynaphthalene does not copolymerize with styrene (B11656) under cationic conditions and can even inhibit the homopolymerization of styrene, suggesting that the carbocation formed, while stable, may be too stable to effectively propagate the polymer chain or may participate in side reactions. researchgate.net

Table 1: Factors Influencing the Stability of the this compound Carbocation

| Stabilizing Factor | Description | Predicted Importance |

| Resonance | Delocalization of the positive charge from the benzylic carbon onto the electron-rich 4-methoxynaphthalene ring system. The methoxy group strongly contributes via its +M (mesomeric) effect. | High |

| Inductive Effect | The methoxy group donates electron density through the sigma bond framework, although this effect is generally weaker than resonance. Alkyl groups on the naphthalene ring would also contribute. libretexts.org | Moderate |

| Hyperconjugation | Interaction of the vacant p-orbital of the carbocation with adjacent C-H or C-C σ-bonds. libretexts.org This is less significant compared to resonance in this system. | Low |

| Substrate Destabilization | Steric and electronic repulsion in the parent molecule can be relieved upon forming the planar carbocation, contributing to the overall favorability of carbocation formation. ru.nlrsc.org | Moderate |

Simulations of Photochemical Processes (e.g., Conical Intersections, Intersystem Crossings)

The photochemistry of aromatic molecules like this compound is governed by complex processes that occur after the absorption of light. Computational simulations are essential for mapping the potential energy surfaces of the excited states and identifying key features like conical intersections and intersystem crossings that dictate the molecule's fate.

Upon photoexcitation, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁ or S₂). From here, several relaxation pathways are possible. Conical intersections (CIs) are points of degeneracy between two electronic states, which act as "funnels" that facilitate extremely rapid, non-radiative transitions between electronic states, often on femtosecond or picosecond timescales. uottawa.cawikipedia.org These are crucial for understanding processes like photoisomerization and the photostability of molecules. wikipedia.org For a molecule like this compound, CIs would exist between different excited states (e.g., S₂/S₁) and between the first excited state and the ground state (S₁/S₀), providing pathways for rapid internal conversion back to the ground state. uottawa.ca

Intersystem crossing (ISC) is another critical non-radiative process where the molecule transitions between electronic states of different spin multiplicity, for example, from an excited singlet state (S₁) to a triplet state (T₁). rsc.org The efficiency of ISC is influenced by spin-orbit coupling. Computational studies on related molecules like methoxyphenyl azides have shown that both internal conversion via CIs and intersystem crossing can be competing deactivation channels, leading to different photoproducts. rsc.org The presence of the methoxy group and the extended π-system of the naphthalene ring in this compound would influence the energies of the singlet and triplet states and the magnitude of spin-orbit coupling, thereby affecting the ISC rate.

Simulations of these photochemical processes for this compound would likely involve mapping the potential energy surfaces along relevant reaction coordinates, such as the twisting of the vinyl group or ring distortions. These calculations can identify the minimum energy conical intersection (MECI) points, which represent the most probable locations for surface crossing. uottawa.ca Studies on the photochemistry of 1-methoxynaphthalene (B125815) at interfaces have indicated mechanistic pathways involving both electron transfer and reactions mediated by singlet oxygen, leading to various oxidation products. researchgate.net Computational simulations can help elucidate the initial electronic steps that lead to such reactive intermediates.

Table 2: Key Photochemical Processes and Their Computational Simulation

| Process | Description | Relevance to this compound | Computational Approach |

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). | A primary pathway for de-excitation, contributing to photostability. Facilitated by conical intersections. wikipedia.org | Locating Minimum Energy Conical Intersections (MECIs) on the potential energy surfaces using multireference methods (e.g., CASSCF). uottawa.carsc.org |

| Intersystem Crossing (ISC) | Non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). | Leads to the formation of a long-lived triplet state, which can undergo different chemical reactions than the singlet state. | Calculating spin-orbit coupling matrix elements between singlet and triplet states and locating Minimum Energy Crossing Points (MECPs). rsc.org |

| Fluorescence | Radiative transition from the lowest excited singlet state to the ground state (S₁ → S₀). | Competes with IC and ISC. The quantum yield is determined by the relative rates of these processes. | Calculating vertical excitation energies and oscillator strengths using methods like TD-DFT. |

| Photoisomerization | Structural change in the excited state, for example, cis-trans isomerization around the vinyl double bond. | A possible photochemical reaction pathway, often proceeding through a twisted conical intersection. | Mapping the potential energy surface of the excited state along the isomerization coordinate. |

Theoretical Predictions in Polymerization Science

Reactivity Ratio Calculations and Monomer Incorporation

Reactivity ratios are crucial parameters in copolymerization kinetics that describe the tendency of a propagating polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. mdpi.com For the copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where kᵢⱼ is the rate constant for a propagating chain ending in monomer 'i' adding monomer 'j'. mdpi.comquemix.com These ratios determine the composition and microstructure of the resulting copolymer.

Theoretical prediction of reactivity ratios for this compound (let's denote it as MVN) is challenging but can be approached using frameworks like the Alfrey-Price Q-e scheme. quemix.com This semi-empirical model assigns a parameter 'Q' to represent the resonance stabilization of the monomer and a parameter 'e' to represent the polarity of the vinyl group. The 'e' value for MVN is expected to be negative and significant due to the electron-donating methoxy group and the electron-rich naphthalene ring, which polarizes the vinyl double bond. The 'Q' value is expected to be high, reflecting the extensive conjugation of the vinyl group with the naphthalene system.

A significant experimental finding that informs theoretical predictions is that 1-vinyl-4-methoxynaphthalene does not readily copolymerize with styrene under cationic polymerization conditions. researchgate.net This suggests highly disparate reactivity ratios. In a radical copolymerization context, a very low reactivity for cross-propagation (e.g., a chain ending in styrene adding MVN, or a chain ending in MVN adding styrene) could lead to the formation of a homopolymer of the more reactive monomer or no polymerization at all if one monomer acts as an inhibitor.

Computational methods can be used to estimate the activation barriers for the four propagation steps (k₁₁, k₁₂, k₂₁, k₂₂), from which the reactivity ratios can be calculated. This involves modeling the transition states for the addition of each monomer to the two types of propagating radicals. The high electron density of MVN might lead to a very stable propagating radical, which could be slow to react with another monomer, especially an electron-rich one. This could explain its reluctance to copolymerize with styrene.

Table 3: Predicted Alfrey-Price Q-e Parameters and Reactivity Implications for this compound (MVN)

| Parameter | Theoretical Basis | Predicted Value for MVN | Implication for Copolymerization |

| e-value (Polarity) | Reflects the electron density of the vinyl group. Electron-donating groups lead to negative 'e' values. | Strongly negative (e.g., < -1.0) | MVN will have a strong preference to copolymerize with monomers having strongly positive 'e' values (electron-deficient monomers) in an alternating fashion (r₁r₂ ≈ 0). |

| Q-value (Reactivity) | Reflects the resonance stabilization of the monomer and its corresponding radical. Extended conjugation leads to high 'Q' values. | High (e.g., > 1.0) | MVN is inherently a reactive monomer due to the stabilization of the radical adduct by the naphthalene ring. |

| Reactivity Ratio (r_MVN) | r_MVN = (Q_MVN/Q_comonomer) * exp[-e_MVN(e_MVN - e_comonomer)] | Depends on the comonomer. For styrene (Q=1.0, e=-0.8), the similar 'e' values would disfavor copolymerization. | The combination of a high Q value and a very negative e value makes it difficult to find suitable comonomers for ideal random copolymerization. acs.org |

Kinetic and Thermodynamic Aspects of Polymerization Mechanisms

The feasibility of polymerizing a monomer is governed by both thermodynamics and kinetics. Theoretical calculations can provide insight into both aspects for this compound.

Thermodynamics: The thermodynamics of polymerization are primarily determined by the change in Gibbs free energy (ΔG_p = ΔH_p - TΔS_p). The polymerization of vinyl monomers is typically enthalpically driven (ΔH_p is negative) because it involves the conversion of a weaker π-bond into a stronger σ-bond. The process is entropically disfavored (ΔS_p is negative) due to the loss of translational freedom when monomers join a polymer chain. This leads to the concept of a ceiling temperature (T_c = ΔH_p / ΔS_p), above which polymerization is no longer thermodynamically favorable. For a bulky, sterically hindered monomer like this compound, the enthalpy of polymerization might be slightly less negative, and the entropy loss more significant, potentially leading to a lower ceiling temperature compared to simpler monomers like styrene.

Kinetics: While polymerization may be thermodynamically favorable, kinetic barriers can prevent it from occurring. Kinetic aspects involve the rates of initiation, propagation, termination, and chain transfer. Computational chemistry can be used to model the transition states and calculate the activation energies for these steps.

For this compound, the mechanism of polymerization (e.g., radical, cationic, anionic) is critical.

Cationic Polymerization: As mentioned, this monomer is problematic in cationic systems. researchgate.net The formation of a highly resonance-stabilized carbocation can make the propagation step slow (high activation energy) or lead to chain transfer reactions, resulting in low molecular weight polymers. researchgate.net

Radical Polymerization: The kinetics would be influenced by the stability of the propagating radical. The 4-methoxynaphthalene moiety would effectively stabilize the radical through resonance, which might lower the activation energy for propagation. However, this high stability could also increase the rate of termination reactions or make the radical selective in its reactions.

Anionic Polymerization: The electron-rich nature of the monomer would make it a poor candidate for anionic polymerization, which requires monomers that can stabilize a negative charge.

Kinetic simulations can model the polymer formation and monomer consumption over time under various conditions, such as different temperatures and initiator concentrations, similar to studies on other monomers like trioxane. dss.go.th

Table 4: Theoretical Kinetic and Thermodynamic Parameters for Polymerization

| Parameter | Definition | Relevance to this compound |

| ΔH_p (Enthalpy of Polymerization) | Heat released during the conversion of monomer to polymer. | Expected to be negative, but potentially smaller in magnitude than for styrene due to steric hindrance in the polymer chain. |

| ΔS_p (Entropy of Polymerization) | Change in entropy during polymerization. | Expected to be negative and large due to the loss of freedom of a bulky monomer. |

| T_c (Ceiling Temperature) | Temperature above which the polymer will spontaneously depolymerize. | Likely to be lower than that of less substituted vinyl monomers. |

| E_a (Activation Energy) | The energy barrier for elementary reaction steps (initiation, propagation, termination). | The activation energy for propagation (E_p) is crucial. A very stable intermediate (carbocation or radical) could lead to a high E_p. |

| k_p (Rate constant for Propagation) | Rate constant for the addition of a monomer to the growing polymer chain. | A key determinant of the overall polymerization rate and the final molecular weight. |

Advanced Theoretical Methodologies

Long-Range Corrected DFT (LC-DFT) for Excited States and Charge-Transfer Excitations

The accurate theoretical description of the excited states of this compound, particularly those involving charge transfer, requires advanced computational methods that go beyond standard Density Functional Theory (DFT). Long-Range Corrected DFT (LC-DFT) is a powerful methodology specifically designed for this purpose. riken.jpaps.org

Standard DFT functionals, including hybrid functionals like B3LYP, often fail dramatically in describing charge-transfer (CT) excitations. researchgate.netgithub.io This failure stems from the self-interaction error inherent in the approximate exchange-correlation functionals, which causes them to incorrectly describe the long-range interaction between the separated electron and hole in a CT state. LC-DFT addresses this by partitioning the electron-electron Coulomb operator into short-range and long-range components. riken.jpchemrxiv.org The short-range part is treated with a standard DFT exchange functional, while the long-range part is treated with the exact Hartree-Fock exchange, which is free from self-interaction error.

This approach has several key advantages for a molecule like this compound:

Accurate CT Excitation Energies: this compound can be viewed as a donor-π-acceptor system, where the methoxy group and naphthalene ring act as the electron donor and the vinyl group can act as an acceptor in the excited state. This intramolecular charge transfer character is precisely the type of excitation for which LC-DFT provides a significant improvement over conventional TD-DFT. nih.govnih.gov

Correct Asymptotic Potential: LC-DFT functionals provide the correct -1/R asymptotic behavior for the potential between separated charges, which is essential for describing both intramolecular and intermolecular CT states. aps.orgnih.gov

Improved Description of Rydberg States: LC-DFT also improves the description of Rydberg excitations, which are often mixed with valence and CT states in complex molecules. riken.jp

Various LC-DFT functionals exist, such as CAM-B3LYP, ωB97X-D, and LC-ωPBE. github.ioresearchgate.net The performance of these functionals can sometimes be improved by "tuning" the range-separation parameter (ω) for the specific molecule under study, although modern functionals often provide high accuracy with default parameters. github.iochemrxiv.org For systems like this compound, applying LC-DFT within a time-dependent DFT (TD-DFT) framework is the state-of-the-art approach for calculating a reliable electronic absorption spectrum and for characterizing the nature of its excited states. researchgate.net

Table 5: Comparison of DFT Functionals for Excited State Calculations

| Functional Type | Example(s) | Treatment of Exchange | Performance for this compound |

| GGA (Generalized Gradient Approx.) | PBE, BLYP | Depends on local density and its gradient. | Poor for excited states, especially CT and Rydberg states. |

| Hybrid | B3LYP, PBE0 | Mixes a fixed percentage of exact Hartree-Fock (HF) exchange at all distances. | Better than GGA for local valence excitations, but fails for CT excitations due to incorrect long-range potential. researchgate.net |

| Range-Separated Hybrid (LC-DFT) | CAM-B3LYP, ωB97X-D | Uses DFT exchange at short range and HF exchange at long range. riken.jpchemrxiv.org | Considered the most reliable DFT-based method for accurately predicting both local and charge-transfer excited states in this type of molecule. github.ionih.gov |

Statistical Mechanics Approaches in Chemical Systems

Statistical mechanics provides a vital bridge between the microscopic properties of molecules and the macroscopic thermodynamic behavior of a chemical system. By applying the principles of quantum mechanics and statistical averaging, it is possible to predict and understand the thermodynamic functions of a substance like this compound from its molecular structure and energy levels. The cornerstone of this approach is the partition function (Q), which encapsulates all the thermodynamic information of a system in a single mathematical expression. ustc.edu.cnwikipedia.org